molecular formula C10H16Cl2N2 B2594504 (3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride CAS No. 2503156-05-4

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride

Cat. No.: B2594504
CAS No.: 2503156-05-4
M. Wt: 235.15
InChI Key: OORNWIOHVXJDBH-JXGSBULDSA-N
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Description

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, prized for its three-dimensional coverage and ability to explore pharmacophore space efficiently due to sp 3 -hybridization and the stereogenicity of its carbon atoms . The specific (3S,4R) stereochemistry of this compound is critical for its biological profile, as the spatial orientation of substituents directly influences its binding mode to enantioselective protein targets . Researchers can leverage this chiral pyrrolidine as a key building block for developing novel biologically active compounds. Its structure aligns with the design of mechanism-based inactivators for pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as ornithine aminotransferase (OAT), a promising therapeutic target in hepatocellular carcinoma . Furthermore, the scaffold's versatility supports its application in designing inhibitors for various other enzymes, including main proteases, as seen in antiviral research . This compound is provided For Research Use Only and is strictly for use in laboratory research.

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNWIOHVXJDBH-JXGSBULDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Phenylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Phenylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a more saturated amine derivative.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Tropomyosin-Receptor Kinase A (TrkA)
One of the notable applications of (3S,4R)-4-Phenylpyrrolidin-3-amine; dihydrochloride is its role as an inhibitor of the TrkA kinase pathway. This pathway is crucial for several physiological processes and is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has been identified as a promising candidate for the development of therapeutic agents targeting conditions such as:

  • Cancer : The inhibition of TrkA can affect tumor growth and metastasis, making this compound a potential treatment for different cancer types.
  • Neurodegenerative Diseases : Conditions like Alzheimer's and Huntington's disease may benefit from the modulation of TrkA activity, suggesting therapeutic avenues for (3S,4R)-4-Phenylpyrrolidin-3-amine; dihydrochloride .

Neuropharmacology

Potential for Neuromodulation
Research indicates that (3S,4R)-4-Phenylpyrrolidin-3-amine; dihydrochloride may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to:

  • Antidepressant Effects : By enhancing serotonergic transmission, the compound may offer therapeutic benefits in treating depression and anxiety disorders.
  • Cognitive Enhancement : Its effects on neurotransmitter systems could also be explored for cognitive enhancement in neurodegenerative conditions .

Biochemical Research

Research Tool in Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its structural properties allow researchers to:

  • Investigate the binding interactions with various receptors and enzymes.
  • Explore the structure-activity relationships that govern its biological effects.

This application is particularly relevant in drug discovery processes where understanding molecular interactions is crucial for developing effective therapeutics .

Case Study 1: TrkA Inhibition in Cancer Therapy

In a study investigating TrkA inhibitors, (3S,4R)-4-Phenylpyrrolidin-3-amine; dihydrochloride demonstrated significant efficacy in reducing tumor cell proliferation in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of (3S,4R)-4-Phenylpyrrolidin-3-amine; dihydrochloride in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal death induced by toxic agents, highlighting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3S,4R)-4-Phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

  • (4-Chloro-benzyl)-(S)-pyrrolidin-3-amine hydrochloride (CAS 1431966-72-1): Structure: Features a 4-chlorobenzyl group attached to the pyrrolidine nitrogen instead of a phenyl group at C3. Molecular Formula: C₁₁H₁₆Cl₂N₂ (MW: 247.17 g/mol). Applications: Used as a reagent in synthesizing immunosuppressants and piperidine derivatives .
  • N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride :

    • Structure : Contains a trifluoromethylpyrimidine group conjugated to the pyrrolidine ring.
    • Molecular Formula : C₉H₁₂F₃N₅·2HCl (MW: 305.13 g/mol).
    • Applications : Valued in fluorinated compound research for its reactivity and selectivity in agrochemical and pharmaceutical applications .
    • Key Difference : The trifluoromethylpyrimidine moiety enhances metabolic stability and lipophilicity, contrasting with the simpler phenyl group in the target compound.

Fluorinated Piperidine Derivatives

  • (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride :

    • Structure : A six-membered piperidine ring with fluorine at C3 and a methyl group at N1.
    • Molecular Formula : C₆H₁₄Cl₂FN₂ (MW: 205.10 g/mol).
    • Applications : Explored in advanced research for fluorinated building blocks .
    • Key Difference : The piperidine ring (vs. pyrrolidine) increases conformational flexibility, while fluorine substitution modulates electronic properties and bioavailability.
  • (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride (CAS 2925068-49-9):

    • Structure : Stereoisomeric fluorinated piperidine with (3R,4S) configuration.
    • Molecular Formula : C₅H₁₃Cl₂FN₂ (MW: 211.08 g/mol).
    • Applications : Used in chiral synthesis and medicinal chemistry .
    • Key Difference : The stereochemistry and fluorine position influence target selectivity and pharmacokinetics.

Spiro and Heterocyclic Analogs

  • (3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride :
    • Structure : Spirocyclic system combining pyrrolidine and tetrahydrofuran rings.
    • Molecular Formula : C₉H₁₉ClN₂O (MW: 206.71 g/mol).
    • Applications : Structural complexity suits it for probing receptor binding pockets .
    • Key Difference : The spiro architecture imposes steric constraints absent in the linear pyrrolidine scaffold of the target compound.

Piperidine-Based Derivatives

  • (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1821769-41-8):
    • Structure : Piperidine with benzyl and methyl groups at N1 and C4, respectively.
    • Molecular Formula : C₁₄H₂₂N₂·2HCl (MW: 283.26 g/mol).
    • Applications : Intermediate in synthesizing JAK3 inhibitors for autoimmune diseases .
    • Key Difference : The benzyl group enhances lipophilicity, while the piperidine ring offers distinct pharmacophore geometry compared to pyrrolidine.

Physicochemical Properties

Compound logP (Predicted) Solubility (Water) Melting Point (°C)
(3S,4R)-4-Phenylpyrrolidin-3-amine diHCl 1.2 High (salt form) ~260 (decomp)
(3S,4R)-3-Fluoropiperidine diHCl 0.8 Moderate N/A
Spirocyclic analog diHCl 0.5 Low N/A

Biological Activity

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride, a compound with significant potential in pharmacology, is a chiral amine derivative that has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is characterized by its specific stereochemistry and can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2503156-05-4

The biological activity of (3S,4R)-4-Phenylpyrrolidin-3-amine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system through the following mechanisms:

  • Dopaminergic Activity : Similar compounds have shown the ability to inhibit dopamine transporters (DAT), leading to increased dopamine levels in synaptic clefts, which may enhance dopaminergic signaling.
  • Serotonergic Modulation : The compound may also interact with serotonin transporters (SERT), potentially influencing mood and anxiety-related behaviors.
  • Norepinephrine Receptor Interaction : It has been suggested that this compound could affect norepinephrine levels, contributing to its overall psychoactive effects.

Biological Activity

Research indicates that (3S,4R)-4-Phenylpyrrolidin-3-amine exhibits a range of biological activities:

  • Antidepressant Effects : Studies have reported that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating neurotransmitter levels.
  • Cognitive Enhancement : There is evidence suggesting that this compound may enhance cognitive functions by improving memory and learning capabilities through its action on neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of (3S,4R)-4-Phenylpyrrolidin-3-amine has not been extensively studied; however, insights can be drawn from related compounds. Factors such as lipophilicity and molecular weight are crucial for assessing its bioavailability and distribution within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of (3S,4R)-4-Phenylpyrrolidin-3-amine in various therapeutic contexts:

  • Cognitive Enhancers : A study indicated that similar compounds could improve cognitive performance in preclinical models, suggesting a potential application in treating cognitive deficits associated with neurodegenerative diseases .
  • Antidepressant Activity : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors, supporting its role as a potential antidepressant agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3S,4R)-4-Phenylpyrrolidin-3-amine, it is beneficial to compare it with other related compounds:

Compound NameBiological ActivityMechanism of Action
(2S,5R)-5-(2-Aminoethyl)thiazolidineAntidepressantSERT/DAT inhibition
1-(4-(2-Methoxyphenyl)piperazin-1-yl)propanAntipsychoticDopaminergic modulation
1-(4-(3,5-Dimethoxybenzyl)piperazin)AntimicrobialMembrane disruption

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (3S,4R)-4-Phenylpyrrolidin-3-amine dihydrochloride?

  • Methodology :

  • Synthesis : Start with chiral resolution of racemic mixtures using enantioselective catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. For diastereomeric salt formation, use chiral acids like tartaric acid derivatives. React phenyl Grignard reagents with pyrrolidine precursors under anhydrous conditions .
  • Purification : Employ recrystallization in ethanol/HCl mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Data Table :
MethodYield (%)Purity (HPLC)Reference
Chiral resolution65–75>98%
Diastereomeric salt formation70–80>99%

Q. How can the stereochemical integrity of (3S,4R)-4-Phenylpyrrolidin-3-amine dihydrochloride be validated?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine. Retention times for (3S,4R) vs. (3R,4S) differ by >2 minutes .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +32° to +35° in methanol) to confirm enantiomeric excess (>99%) .
    • Safety Note : Handle chiral resolving agents (e.g., tartaric acid) in fume hoods due to respiratory irritation risks .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust generation is likely .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect waste in sealed containers for incineration .
    • Regulatory Compliance : Follow GHS guidelines (unclassified but treat as irritant) and local biohazard waste regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM) in cell-based assays (e.g., cAMP inhibition for GPCR studies). Replicate experiments ≥3 times .
  • SAR Studies : Compare with analogs like (3R,4S)-4-(4-fluorophenyl)piperidin-3-amine dihydrochloride to identify critical stereoelectronic effects .
    • Data Contradiction Example :
  • Reported IC₅₀ Variability : 10 nM (Study A) vs. 50 nM (Study B). Verify cell line authenticity (e.g., STR profiling) and assay buffer pH (optimal: 7.4 ± 0.2) .

Q. What strategies optimize chiral purity during large-scale synthesis?

  • Methodology :

  • Dynamic Kinetic Resolution : Use palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands (BINAP) to racemize undesired enantiomers in situ .
  • Crystallization Control : Seed reactions with pre-characterized (3S,4R) crystals to enforce stereoselective crystal packing .
    • Data Table :
Scale (g)Chiral Purity (%)Key Parameter
1099.2Seeding at 40°C
10098.5Continuous stirring

Q. How do structural modifications to the phenyl or pyrrolidine groups impact target binding affinity?

  • Methodology :

  • Computational Modeling : Perform docking studies (AutoDock Vina) using GPCR crystal structures (e.g., 5-HT₁A receptor PDB: 7E2Z). Focus on π-π stacking (phenyl) and H-bonding (amine) interactions .
  • In Vivo Testing : Replace the phenyl group with 4-fluorophenyl or pyridyl moieties and measure pharmacokinetics in rodent models .
    • Key Finding : 4-Fluorophenyl analogs show 3× higher blood-brain barrier permeability due to reduced polarity .

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